![molecular formula C5H11NO B2736200 2-Amino-1-cyclopropylethan-1-ol CAS No. 54120-02-4](/img/structure/B2736200.png)
2-Amino-1-cyclopropylethan-1-ol
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Overview
Description
“2-Amino-1-cyclopropylethan-1-ol” is a chemical compound with the molecular formula C5H11NO . It is also known as 2-amino-1-cyclopropylethanol . The compound is available in the form of a powder .
Molecular Structure Analysis
The InChI code for “2-Amino-1-cyclopropylethan-1-ol” is1S/C5H11NO.ClH/c6-3-5(7)4-1-2-4;/h4-5,7H,1-3,6H2;1H
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“2-Amino-1-cyclopropylethan-1-ol” has a molecular weight of 101.15 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications
Reaction with 1,3-Diketones
The reaction of 1-amino-2,3-diphenylcyclopropenium ions with 1,3-diketones leads to the production of 2,4-cyclopentadien-1-ols. This demonstrates the potential of cyclopropylamines in regioselective ring-opening reactions, highlighting their utility in synthesizing complex cyclopentadienols with varied substituents, influencing the reactivities through the basicities of the amino groups and the bulkiness of substituents (H. Yoshida, T. Tamai, T. Ogata, & Kiyoshi Matsumoto, 1988).
Carbonylative Conditions in Synthesis
In the synthesis of quinoline-3-carboxylic esters and indol-2-acetic esters, 1-(2-aminoaryl)-2-yn-1-ols were subjected to carbonylative conditions. This process involves palladium-catalyzed reactions, showcasing the flexibility of cyclopropylamine derivatives under oxidative conditions for selective conversion into valuable heterocyclic compounds (B. Gabriele, R. Mancuso, G. Salerno, Elvira Lupinacci, G. Ruffolo, & M. Costa, 2008).
Building Blocks in Oligopeptide Synthesis
1-(Aminomethyl)cyclopropanecarboxylic acid serves as a building block in oligopeptide synthesis, leading to the development of β-oligopeptides with unique ribbon-type arrangements. This application underscores the role of cyclopropylamine derivatives in creating peptides with distinct structural motifs, offering insights into secondary structural motif formation in peptides and their potential in designing novel biomimetic materials (Stefan Abele, P. Seiler, & D. Seebach, 1999).
Hydrogel and Organo-gel Formation
Novel Target for Anesthetic Gases
Investigations into the molecular targets of anesthetic gases such as xenon and nitrous oxide reveal that cyclopropylamine derivatives and related compounds can interact with two-pore-domain K+ channels. This finding opens new avenues for understanding the mechanisms of anesthesia and potentially developing targeted anesthetic therapies (M. Gruss, T. Bushell, D. Bright, W. R. Lieb, A. Mathie, & N. Franks, 2004).
Safety And Hazards
properties
IUPAC Name |
2-amino-1-cyclopropylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-3-5(7)4-1-2-4/h4-5,7H,1-3,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAJMHONCHYTCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-cyclopropylethanol | |
CAS RN |
54120-02-4 |
Source
|
Record name | 2-amino-1-cyclopropylethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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